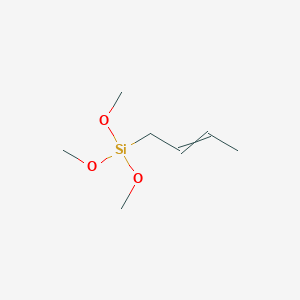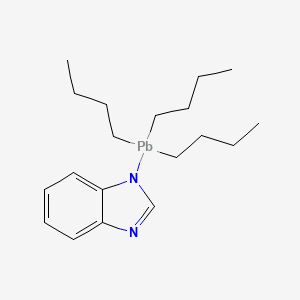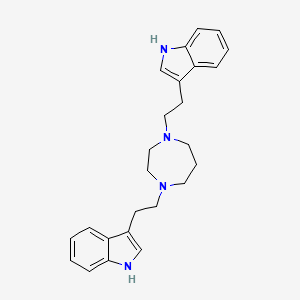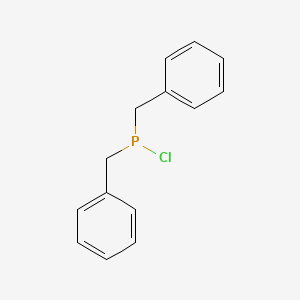
Cyclopentasilane, chlorononamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentasilane, chlorononamethyl- is a silicon-based compound with the chemical formula Si5H10. It is a cyclic compound consisting of five silicon atoms arranged in a pentagonal ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentasilane, chlorononamethyl- can be synthesized through a series of reactions involving silicon-based precursors. One common method involves the reaction of diphenyldichlorosilane with lithium to form decaphenylcyclopentasilane. This intermediate is then reacted with aluminum chloride in benzene, catalyzed by hydrogen chloride, to yield decachlorocyclopentasilane. Finally, the chlorine atoms are replaced by hydrogen using lithium aluminum hydride .
Industrial Production Methods
In industrial settings, cyclopentasilane, chlorononamethyl- can be produced through thermal decomposition of cyclopentasilane at temperatures between 350-400°C. This process converts cyclopentasilane into amorphous silicon films, which can be used in various applications .
Chemical Reactions Analysis
Types of Reactions
Cyclopentasilane, chlorononamethyl- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon oxides.
Reduction: Can be reduced to form various silicon hydrides.
Substitution: Chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Reactions often involve nucleophiles that can replace chlorine atoms.
Major Products Formed
Oxidation: Silicon oxides.
Reduction: Silicon hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Cyclopentasilane, chlorononamethyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Medicine: Investigated for use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of high-quality silicon films for electronics and solar cells.
Mechanism of Action
The mechanism of action of cyclopentasilane, chlorononamethyl- involves its ability to undergo various chemical reactions due to the presence of reactive silicon-silicon bonds. These bonds can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexasilane: Another cyclic silicon compound with six silicon atoms.
Tetrasilane: A linear silicon compound with four silicon atoms.
Polysilicon: A polymeric form of silicon used in various electronic applications.
Uniqueness
Cyclopentasilane, chlorononamethyl- is unique due to its cyclic structure, which imparts distinct electronic properties compared to linear or polymeric silicon compounds. This cyclic structure affects its conductance and reactivity, making it suitable for specific applications in electronics and materials science .
Properties
CAS No. |
23118-89-0 |
|---|---|
Molecular Formula |
C9H27ClSi5 |
Molecular Weight |
311.19 g/mol |
IUPAC Name |
1-chloro-1,2,2,3,3,4,4,5,5-nonamethylpentasilolane |
InChI |
InChI=1S/C9H27ClSi5/c1-11(2)12(3,4)14(7,8)15(9,10)13(11,5)6/h1-9H3 |
InChI Key |
AVPFGBJMBKWIST-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)Cl)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


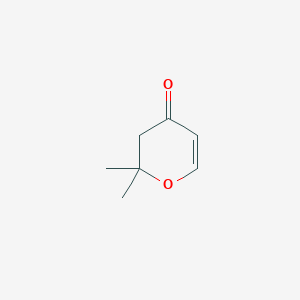
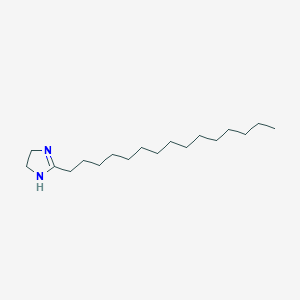
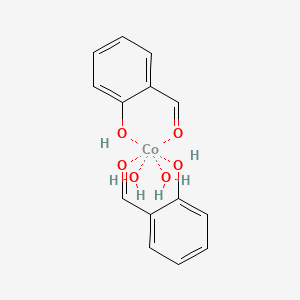
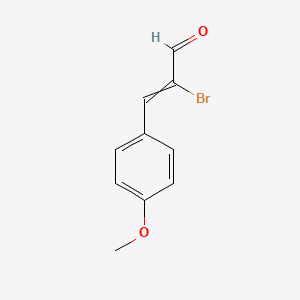
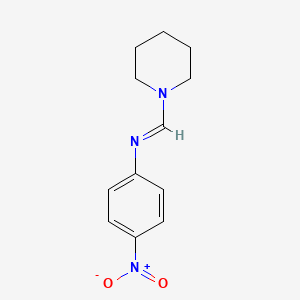
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
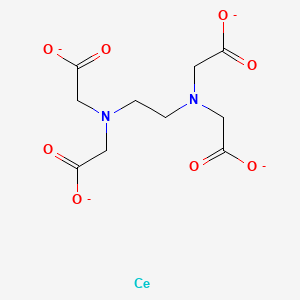
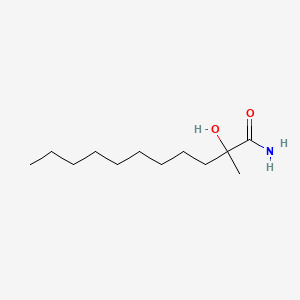
![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)

